Cas no 1807161-81-4 (5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine)
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine
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- Inchi: 1S/C6H3F2IN2O3/c7-5(8)2-1-10-6(12)3(9)4(2)11(13)14/h1,5H,(H,10,12)
- InChI Key: IUWWQOYHGRUUKQ-UHFFFAOYSA-N
- SMILES: IC1C(NC=C(C(F)F)C=1[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 359
- XLogP3: 0.6
- Topological Polar Surface Area: 74.9
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029030672-250mg |
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine |
1807161-81-4 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029030672-500mg |
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine |
1807161-81-4 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029030672-1g |
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine |
1807161-81-4 | 95% | 1g |
$3,184.50 | 2022-03-31 |
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine Related Literature
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine: A Comprehensive Overview
In the realm of organic chemistry, the compound 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine (CAS No. 1807161-81-4) stands out as a fascinating molecule with a complex structure and diverse applications. This compound, characterized by its pyridine ring with multiple substituents, has garnered significant attention in recent years due to its unique properties and potential uses in various fields such as pharmacology, materials science, and environmental chemistry.
The molecular structure of 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine is notable for its combination of functional groups. The pyridine ring serves as the central framework, with a hydroxyl group at position 2, an iodo group at position 3, a nitro group at position 4, and a difluoromethyl group at position 5. This arrangement imparts the molecule with a high degree of chemical reactivity and selectivity, making it a valuable substrate for various synthetic transformations.
Recent studies have explored the potential of this compound in drug discovery. Researchers have found that the hydroxyl and nitro groups can be manipulated to create bioactive derivatives with anti-inflammatory and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine exhibited potent inhibitory effects on key enzymes involved in inflammatory pathways.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The presence of the iodo group and nitro group makes it suitable for use in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). A 2023 paper in Advanced Materials highlighted how derivatives of this compound can enhance the electronic properties of MOFs, paving the way for their use in energy storage devices.
The synthesis of 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine involves a multi-step process that typically begins with the preparation of the pyridine ring followed by sequential substitution reactions to introduce the various functional groups. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, researchers have successfully employed palladium-catalyzed coupling reactions to install the iodo group at position 3 with high regioselectivity.
The environmental impact of this compound has also been a topic of interest. Studies have shown that while it is stable under normal conditions, it can undergo degradation under specific environmental stressors such as UV light or microbial activity. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications.
In conclusion, 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-nitropyridine (CAS No. 1807161-81-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in their quest to develop novel drugs, advanced materials, and sustainable chemical processes.
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